methyl 2-({(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate
Description
Methyl 2-({(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate is a pyrazolone-derived compound featuring a conjugated system with a Z-configuration ethylidene linker and a 4-methoxyphenyl substituent. The Z-configuration at the ethylidene bond may confer stereochemical specificity in interactions, while the 4-methoxyphenyl group enhances electron-donating effects compared to simpler aryl substituents .
Properties
Molecular Formula |
C21H21N3O4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
methyl 2-[1-[2-(4-methoxyphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]ethylideneamino]benzoate |
InChI |
InChI=1S/C21H21N3O4/c1-13(22-18-8-6-5-7-17(18)21(26)28-4)19-14(2)23-24(20(19)25)15-9-11-16(27-3)12-10-15/h5-12,23H,1-4H3 |
InChI Key |
FJBYNDTZNKTWFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NC3=CC=CC=C3C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with methyl 2-aminobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Methyl 2-({(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-({(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Pyrazolone Derivatives
Key structural analogs differ in substituents on the pyrazolone ring, ester groups, and aryl/heteroaryl linkages. Below is a comparative analysis based on available literature:
Table 1: Structural Comparison of Selected Analogs
Key Differences and Implications
Ester Group Variation :
- The target compound uses a methyl ester , whereas analogs like I-6230 and the compound in employ ethyl esters . Methyl esters generally exhibit higher hydrolytic stability but lower solubility in polar solvents compared to ethyl esters, which may influence pharmacokinetic profiles .
Aryl/Heteroaryl Substituents: The 4-methoxyphenyl group in the target compound provides electron-donating methoxy substitution, enhancing resonance stabilization.
Pyrazolone Ring Modifications :
- The compound in substitutes the pyrazolone’s 1-position with phenyl instead of 4-methoxyphenyl , reducing electron-donating capacity. This alteration could impact redox behavior or binding affinity in biological systems.
Stereochemical Configuration: The Z-configuration in the target compound and the analog from may enforce specific spatial orientations, affecting molecular recognition compared to E-configurations or non-conjugated systems.
Research Findings and Trends
Crystallographic and Spectroscopic Characterization
Biological Activity
Methyl 2-({(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrazole derivatives, characterized by a pyrazole ring and various substituents that contribute to its biological properties. Its molecular formula is with a molecular weight of approximately 344.42 g/mol. The structure includes a methoxyphenyl group and an ethylamino moiety, which are crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| A549 (Lung) | 12.8 | G2/M phase arrest |
| HeLa (Cervical) | 18.5 | Apoptosis and necrosis |
Antioxidant Activity
The compound also exhibits notable antioxidant activity. It has been shown to scavenge free radicals effectively, with an IC50 value comparable to standard antioxidants such as ascorbic acid. This property may contribute to its protective effects against oxidative stress-related diseases.
Table 2: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Type of Activity |
|---|---|---|
| Methyl Compound | 25.0 | Free radical scavenger |
| Ascorbic Acid | 22.5 | Free radical scavenger |
Anti-inflammatory Effects
In animal models, this compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Study
A study involving rats induced with paw edema showed that treatment with the compound significantly reduced swelling compared to the control group, indicating its effectiveness in managing inflammation.
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It affects key signaling pathways such as NF-kB and MAPK, which are crucial in cellular responses to stress and inflammation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
